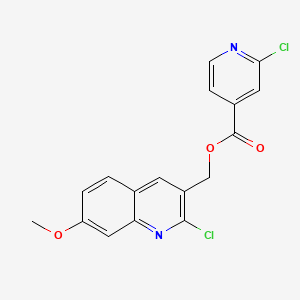

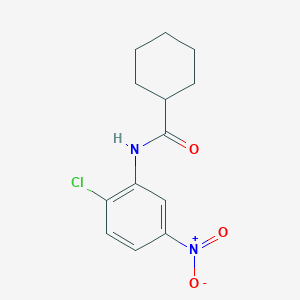

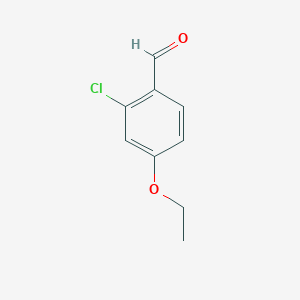

![molecular formula C13H15FN2O B2582636 1-[4-(2-Fluorofenil)piperazin-1-il]prop-2-en-1-ona CAS No. 1156699-95-4](/img/structure/B2582636.png)

1-[4-(2-Fluorofenil)piperazin-1-il]prop-2-en-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

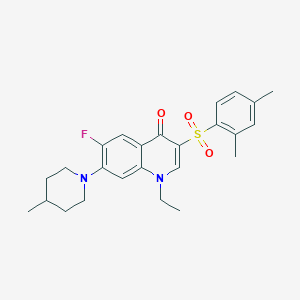

The compound “1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one” is a type of organic compound that contains a piperazine ring . Piperazine rings are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of (E)-3-(substituted phenyl-1-(4-(piperazin-1-yl)phenyl)prop-2-en-1-one derivatives were synthesized aiming to develop effective anticancer agents . The synthesis of these compounds typically involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one” can be analyzed using various techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . These techniques can provide detailed information about the compound’s molecular structure, including its atomic arrangement and bonding.Chemical Reactions Analysis

The chemical reactions involving “1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one” can be complex and varied. For instance, the compound can undergo various reactions such as the replacement of the naphthalene moiety with the benzene moiety, the addition of chloride to the meta position of this benzene moiety, and the addition of the methyl group to the meta position or the ethyl or oxymethyl group to the para position of this benzene moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one” can be studied using molecular mechanics simulations . These simulations can calculate various properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Aplicaciones Científicas De Investigación

- Inhibidor más potente: El compuesto 3c surgió como el inhibidor más potente, reduciendo la captación de uridina tanto en ENT1 como en ENT2.

- Áreas terapéuticas: Estos compuestos encuentran aplicaciones en terapias antitumorales, antifúngicas, antidepresivas y antivirales .

Inhibición de los Transportadores de Nucleósidos Equilibrados (ENT)

Propiedades Antimicrobianas y Antituberculosas

Inhibición de la Ureasa

Intermediarios de Síntesis Orgánica

Determinación de la Concentración de Micelas

Direcciones Futuras

Mecanismo De Acción

The exact biochemical pathways affected would depend on the specific targets of the compound. For example, if a compound acts on the dopaminergic system, it could affect pathways involved in mood regulation, reward, and motor control .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .

The compound’s action could result in changes at the molecular and cellular level, potentially influencing neuronal communication and leading to observable effects at the behavioral level .

Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleoside transporters, particularly ENT1 and ENT2, which are responsible for transporting nucleosides across cell membranes . These interactions can influence the uptake and distribution of nucleosides within cells, affecting cellular metabolism and function.

Cellular Effects

The effects of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain enzymes involved in cell signaling, leading to alterations in gene expression and metabolic pathways . These changes can impact cell function, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been reported to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell survival . This inhibition can lead to increased DNA damage and cell death, particularly in cancer cells.

Temporal Effects in Laboratory Settings

The effects of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of nucleosides, leading to changes in the levels of these metabolites within cells . These interactions can influence overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, such as ENT1 and ENT2, and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function .

Propiedades

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h2-6H,1,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAFKZDZEDQKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

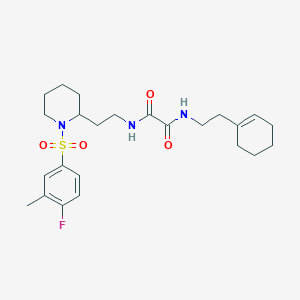

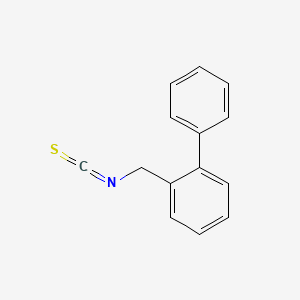

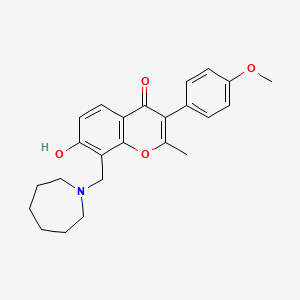

![3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2582573.png)